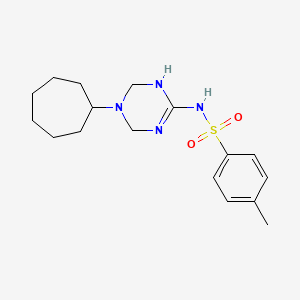![molecular formula C13H8Cl2F3N3 B11461189 3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine](/img/structure/B11461189.png)
3-[(2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a hydrazone moiety, which is further substituted with a dichloro-trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine typically involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine with a suitable pyridine derivative. One common method involves the use of the Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to formylate the pyridine ring, followed by condensation with the hydrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the dichloro-trifluoromethylphenyl group enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use as an intermediate in the synthesis of insecticides.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
3-[(E)-{2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]pyridine stands out due to its hydrazone moiety, which imparts unique reactivity and binding properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H8Cl2F3N3 |
|---|---|
Molecular Weight |
334.12 g/mol |
IUPAC Name |
2,6-dichloro-N-[(E)-pyridin-3-ylmethylideneamino]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-10-4-9(13(16,17)18)5-11(15)12(10)21-20-7-8-2-1-3-19-6-8/h1-7,21H/b20-7+ |
InChI Key |
NYCBYYOHQAUCAB-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-6-(pyridin-4-yl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B11461116.png)

![3-(4-methoxyphenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11461148.png)
![2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11461158.png)
![N-{[4-(2-Methoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11461163.png)

![N-(3-ethoxypropyl)-2-(4-methylphenyl)-2-[(thiophen-2-ylacetyl)amino]acetamide](/img/structure/B11461166.png)
![1-[7-(4-Tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11461170.png)
![N,N-diethyl-3-methoxy-4-[(2-oxo-1,2-dihydroquinolin-4-yl)methoxy]benzamide](/img/structure/B11461174.png)
![2-(pyridin-2-yl)-8-(pyridin-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11461175.png)
![(2E)-3-[3-ethoxy-4-(propan-2-yloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11461181.png)
![4-methoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11461196.png)
![2-hydroxy-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11461198.png)
![2-(2,4-Dimethoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11461199.png)
